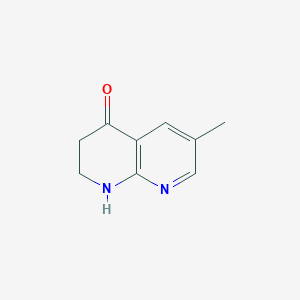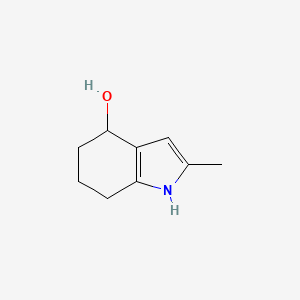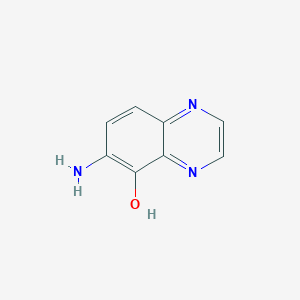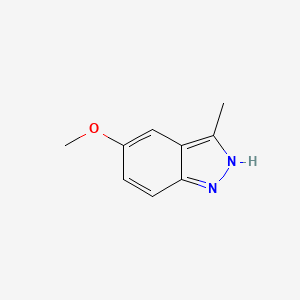
(S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline is a chiral compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Material: The synthesis often begins with commercially available isoquinoline.
Reduction: Isoquinoline is reduced to 1,2,3,4-tetrahydroisoquinoline using hydrogenation in the presence of a catalyst such as palladium on carbon.
Alkylation: The tetrahydroisoquinoline is then alkylated with ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom.
Chiral Resolution: The racemic mixture of 1-ethyl-1,2,3,4-tetrahydroisoquinoline is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems for alkylation. The chiral resolution can be optimized using high-performance liquid chromatography (HPLC) with chiral stationary phases.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding isoquinoline derivatives.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Alkyl halides and nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: More saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
科学的研究の応用
(S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: It is investigated for its potential use in treating neurological disorders such as Parkinson’s disease.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-1-ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets:
Neurotransmitter Systems: The compound may modulate the activity of neurotransmitters such as dopamine and serotonin.
Enzyme Inhibition: It can inhibit enzymes involved in neurotransmitter degradation, thereby increasing their levels in the brain.
Receptor Binding: The compound may bind to specific receptors in the central nervous system, exerting neuroprotective effects.
類似化合物との比較
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 1-Propyl-1,2,3,4-tetrahydroisoquinoline
- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
Comparison:
- Uniqueness: (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific chiral configuration and the presence of an ethyl group, which may confer distinct biological activities compared to its analogs.
- Biological Activity: The (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer or racemic mixtures of similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC名 |
(1S)-1-ethyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H15N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3/t11-/m0/s1 |
InChIキー |
UDWVZWUSBKDYPY-NSHDSACASA-N |
異性体SMILES |
CC[C@H]1C2=CC=CC=C2CCN1 |
正規SMILES |
CCC1C2=CC=CC=C2CCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


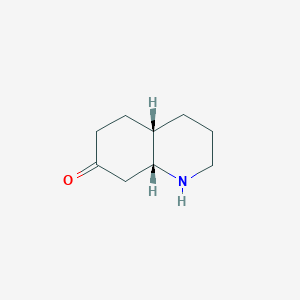
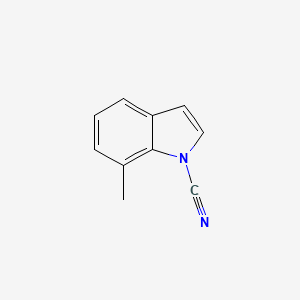
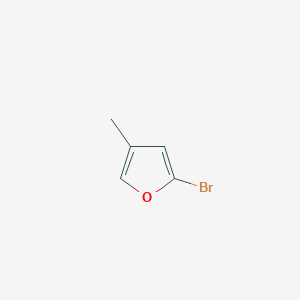
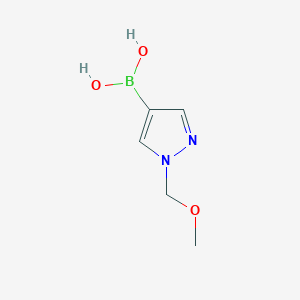
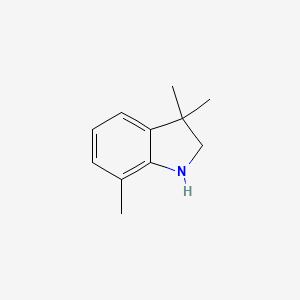
![7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11919070.png)

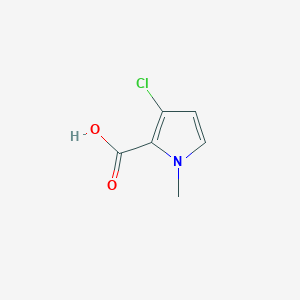
![1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B11919085.png)

